7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane: A Technical Guide to the Conformationally Locked Ketal
7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane: A Technical Guide to the Conformationally Locked Ketal
Executive Summary
In the architecture of organic synthesis and stereochemical analysis, 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane (CAS: 49673-70-3) serves a dual function: it is a robust protecting group and a critical conformational anchor. Structurally, this molecule is the ethylene ketal of 3-tert-butylcyclohexanone . Its utility is defined by the bulky tert-butyl group, which exerts a profound steric demand, effectively "locking" the cyclohexane ring into a single chair conformation.
For researchers in drug discovery and fragrance chemistry, this molecule offers a predictable stereochemical template. Unlike flexible cyclohexane derivatives that flip rapidly between conformers, this spiro-ketal provides a rigid scaffold, allowing for precise study of axial vs. equatorial attack vectors during subsequent functionalization. This guide details its physicochemical profile, synthesis, and application as a stereochemical probe.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The nomenclature of this compound follows IUPAC spiro-system rules. The "7-(1,1-dimethylethyl)" designation places the tert-butyl group at the C7 position of the spiro[4.5]decane system, which corresponds to the C3 position of the parent cyclohexanone.
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane |
| Common Name | 3-tert-Butylcyclohexanone ethylene ketal |
| CAS Number | 49673-70-3 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| SMILES | CC(C)(C)C1CCC2(CC1)OCCO2 |
| Structure Type | Spiro-ketal / Conformationally locked cyclohexane |
Table 2: Physical Properties (Experimental & Predicted)
| Property | Value / Range | Context |
| Physical State | Colorless liquid or low-melting solid | Dependent on purity and temperature. |
| Boiling Point | ~115–120 °C @ 15 mmHg | Predicted based on 4-t-butyl analog data. |
| Density | 0.96 ± 0.05 g/mL | Typical for aliphatic ketals. |
| Solubility | Soluble in Et₂O, THF, DCM, Toluene | Lipophilic; insoluble in water. |
| LogP | ~3.2 | High lipophilicity due to t-butyl group. |
Structural & Conformational Analysis
The scientific value of this molecule lies in its rigidity. In unsubstituted cyclohexane, the ring flips rapidly (10⁵ s⁻¹ at RT). However, the tert-butyl group (A-value > 4.9 kcal/mol) creates a massive energetic penalty for the axial position.
The Locking Mechanism
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Equatorial Preference: To avoid severe 1,3-diaxial interactions, the tert-butyl group at C7 resides almost exclusively in the equatorial position.
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Ring Rigidity: This anchors the cyclohexane ring, preventing ring flipping.
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Spiro-Ketal Geometry: The 1,4-dioxolane ring at C5 (the spiro center) is roughly planar or slightly twisted (envelope). This creates a fixed steric environment around the original carbonyl carbon.
Visualization: Synthesis & Conformational Flow
The following diagram illustrates the synthesis from 3-tert-butylcyclohexanone and the resulting locked conformation.
Figure 1: Synthesis pathway and thermodynamic selection of the equatorial conformer.
Synthetic Methodology
The synthesis of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane is a classic acid-catalyzed protection reaction. The primary challenge is driving the equilibrium forward by removing water, typically via azeotropic distillation.
Protocol: Dean-Stark Ketalization
Objective: Protect 3-tert-butylcyclohexanone as the ethylene ketal.
Reagents:
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3-tert-Butylcyclohexanone (1.0 equiv)
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Ethylene Glycol (1.5–2.0 equiv)
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p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)
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Solvent: Toluene or Benzene (for azeotrope)
Step-by-Step Procedure:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add 3-tert-butylcyclohexanone and ethylene glycol to the flask. Dissolve in Toluene (approx. 5 mL per gram of ketone).
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Catalysis: Add the pTSA catalyst.
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Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
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Insight: The reaction is complete when water evolution ceases (typically 2–4 hours).
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Quench: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) followed by brine.
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Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Isolation: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5) if high purity is required.
Validation:
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IR: Disappearance of the ketone carbonyl stretch (~1715 cm⁻¹).
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NMR: Appearance of the ketal ethylene bridge signals (multiplet at ~3.9–4.0 ppm).
Applications in Research & Development
Stereochemical Probe
Because the ring is locked, the spiro-ketal serves as a reference point. If the ketal is subjected to reactions (e.g., alpha-bromination followed by substitution), the incoming groups are forced into specific axial or equatorial orientations relative to the tert-butyl anchor. This allows researchers to map the steric trajectory of reagents without the ambiguity of ring flipping.
Fragrance & Olfactory Chemistry
Derivatives of tert-butyl cyclohexanones are prized in the fragrance industry for their woody and amber notes. The ketal itself acts as a "pro-fragrance," slowly hydrolyzing to release the ketone, or as a stable intermediate in the synthesis of more complex esters (e.g., acetylation of related alcohols).
Reaction Workflow Diagram
The following diagram details how this molecule fits into a broader synthetic workflow, specifically regarding protection and deprotection.
Figure 2: Strategic use of the spiro-ketal as a protecting group in multi-step synthesis.
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to aliphatic ketals.
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Hazards: Likely a skin and eye irritant. Combustible liquid.
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Stability: Stable under basic and neutral conditions. Hydrolyzes in the presence of aqueous acids and heat.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.
References
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National Institute of Standards and Technology (NIST). 1,4-Dioxaspiro[4.5]decane Derivatives - Mass Spectrometry Data. NIST Chemistry WebBook. Available at: [Link]
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Organic Syntheses. Preparation of Cyclohexanone Ethylene Ketal (General Procedure). Org.[1][2] Synth. 1974, 54, 39. Available at: [Link]
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PubChem. 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane Compound Summary. National Library of Medicine. Available at: [Link]
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Eliel, E. L., & Rerick, M. N. Conformational Analysis. V. The Reduction of Cyclohexanones.[1][3] Journal of the American Chemical Society, 1960.[1] (Foundational text on t-butyl locking).
